![molecular formula C12H17F2N5 B11734739 1-(difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734739.png)
1-(difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
N-Alkylation: The final step involves the alkylation of the pyrazole ring with 1-(2-methylpropyl)-1H-pyrazol-4-ylmethylamine under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(Difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(Difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can be compared with other similar compounds:
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine: This compound also contains a difluoromethyl group but differs in the substitution pattern on the pyrazole ring.
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-one: This compound contains a difluoromethyl group attached to a different core structure, resulting in distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H17F2N5 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H17F2N5/c1-9(2)7-18-8-10(6-16-18)5-15-11-3-4-19(17-11)12(13)14/h3-4,6,8-9,12H,5,7H2,1-2H3,(H,15,17) |
InChI Key |
HUFGLWUXXCPGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


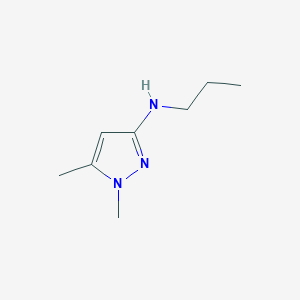
![N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734673.png)
![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734705.png)
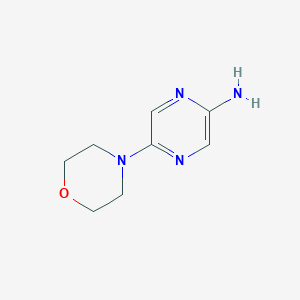
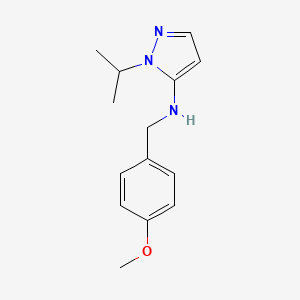
![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
![methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B11734742.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734744.png)
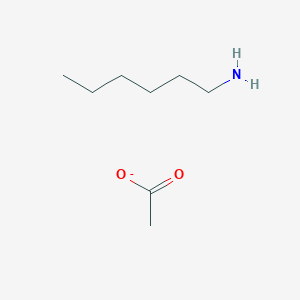
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734749.png)
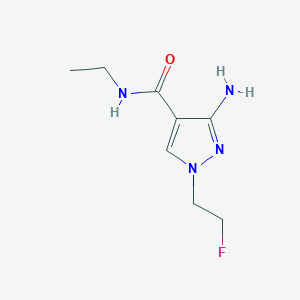
![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol](/img/structure/B11734760.png)
